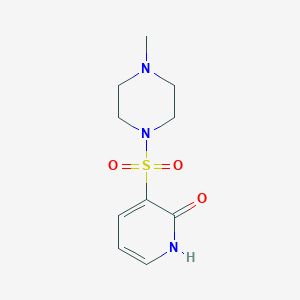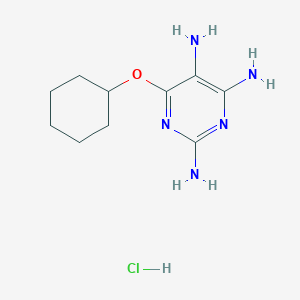
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is a chemical compound with the molecular formula C10H20Cl3N5O. It is known for its unique structure, which includes a cyclohexyloxy group attached to a pyrimidine ring substituted with three amino groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is achieved by reacting urea with strong bases and nitrating agents.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrimidine intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A structurally similar compound with three amino groups attached to the pyrimidine ring.
6-Methoxypyrimidine-2,4,5-triamine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
6-Ethoxypyrimidine-2,4,5-triamine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, solubility, and potential interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H18ClN5O |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
6-cyclohexyloxypyrimidine-2,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H17N5O.ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;/h6H,1-5,11H2,(H4,12,13,14,15);1H |
InChI Key |
YTNNPPDECSKBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
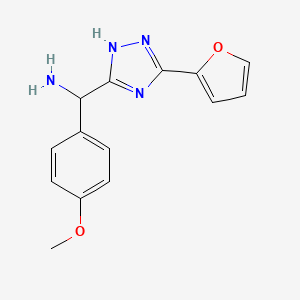

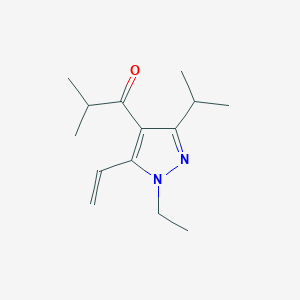
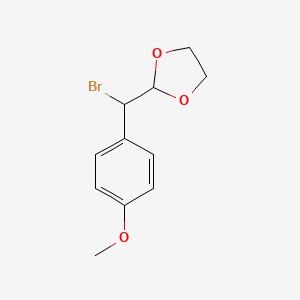
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
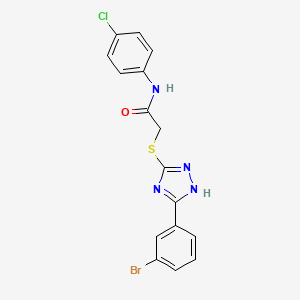
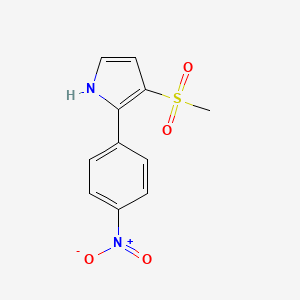
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
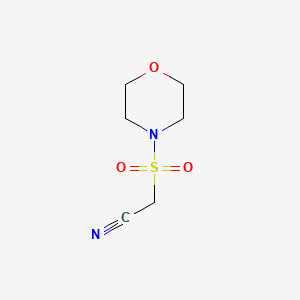
![5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B11777132.png)
![7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11777134.png)
